Methyl 1-[(2-{[(3,4-dichlorophenyl)carbonyl]amino}phenyl)sulfonyl]prolinate
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Overview
Description
Methyl 1-[(2-{[(3,4-dichlorophenyl)carbonyl]amino}phenyl)sulfonyl]prolinate is a complex organic compound characterized by its unique structural components, including a dichlorophenyl group, a sulfonyl group, and a prolinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(2-{[(3,4-dichlorophenyl)carbonyl]amino}phenyl)sulfonyl]prolinate typically involves multiple steps:
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Formation of the Dichlorophenyl Intermediate: : The initial step involves the chlorination of phenyl compounds to introduce chlorine atoms at the 3 and 4 positions. This can be achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
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Coupling with Aminophenyl Sulfonyl Compound: : The dichlorophenyl intermediate is then coupled with an aminophenyl sulfonyl compound. This step often requires the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
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Esterification: : The final step involves the esterification of the resulting compound with proline methyl ester. This reaction can be carried out using standard esterification techniques, such as the use of acid chlorides or anhydrides in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : Reduction reactions can target the carbonyl group, converting it to alcohols. Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the chlorine atoms. This can be achieved using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 1-[(2-{[(3,4-dichlorophenyl)carbonyl]amino}phenyl)sulfonyl]prolinate serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Medicine
In medicinal research, this compound may be explored for its potential therapeutic effects. Its structural components suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 1-[(2-{[(3,4-dichlorophenyl)carbonyl]amino}phenyl)sulfonyl]prolinate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the sulfonyl and prolinate groups may contribute to the compound’s overall stability and reactivity. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(2-{[(3,4-dichlorophenyl)carbonyl]amino}phenyl)sulfonyl]glycinate
- Methyl 1-[(2-{[(3,4-dichlorophenyl)carbonyl]amino}phenyl)sulfonyl]alaninate
- Methyl 1-[(2-{[(3,4-dichlorophenyl)carbonyl]amino}phenyl)sulfonyl]valinate
Uniqueness
Compared to similar compounds, Methyl 1-[(2-{[(3,4-dichlorophenyl)carbonyl]amino}phenyl)sulfonyl]prolinate is unique due to the presence of the prolinate ester, which can influence its conformational flexibility and binding properties. This structural feature may enhance its suitability for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C19H18Cl2N2O5S |
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Molecular Weight |
457.3 g/mol |
IUPAC Name |
methyl 1-[2-[(3,4-dichlorobenzoyl)amino]phenyl]sulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H18Cl2N2O5S/c1-28-19(25)16-6-4-10-23(16)29(26,27)17-7-3-2-5-15(17)22-18(24)12-8-9-13(20)14(21)11-12/h2-3,5,7-9,11,16H,4,6,10H2,1H3,(H,22,24) |
InChI Key |
GQKFWOPNCJZMOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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